molecular formula C12H26O B8057965 Butyl Ethyl Hexyl Ether CAS No. 78826-23-0

Butyl Ethyl Hexyl Ether

Cat. No.: B8057965
CAS No.: 78826-23-0
M. Wt: 186.33 g/mol
InChI Key: OCEJORLHBDCNQE-UHFFFAOYSA-N
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Description

Butyl Ethyl Hexyl Ether is an organic compound characterized by its ether functional group. This compound is part of a broader class of ethers, which are known for their relatively low reactivity compared to other organic compounds. Ethers are often used as solvents in various chemical reactions due to their stability and ability to dissolve a wide range of substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl Ethyl Hexyl Ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows:

RO+RXROR+XR-O^- + R'-X \rightarrow R-O-R' + X^- R−O−+R′−X→R−O−R′+X−

In this case, hexan-2-ol can be deprotonated to form the alkoxide ion, which then reacts with 1-bromohexane to form this compound.

Industrial Production Methods: Industrial production of ethers like this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: Butyl Ethyl Hexyl Ether can undergo several types of chemical reactions, including:

    Oxidation: Ethers can be oxidized to form peroxides, although this reaction is relatively slow and requires specific conditions.

    Reduction: Ethers are generally resistant to reduction due to the stability of the C-O bond.

    Substitution: Ethers can undergo nucleophilic substitution reactions, particularly under acidic conditions where the ether oxygen is protonated, making it a better leaving group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Acidic conditions, such as the presence of hydrochloric acid, can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of hydroperoxides or peroxides.

    Substitution: Formation of alcohols and alkyl halides.

Scientific Research Applications

Butyl Ethyl Hexyl Ether has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of lipid membranes and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Butyl Ethyl Hexyl Ether primarily involves its role as a solvent or intermediate in chemical reactions. Its molecular structure allows it to interact with various substrates, facilitating reactions by stabilizing transition states or dissolving reactants.

Comparison with Similar Compounds

    Diethyl ether: Another common ether with similar solvent properties but a different molecular structure.

    Tetrahydrofuran (THF): A cyclic ether with higher polarity and different solvent capabilities.

    1,4-Dioxane: A cyclic ether with two oxygen atoms, offering different reactivity and solvent properties.

Uniqueness: Butyl Ethyl Hexyl Ether is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring the dissolution of both polar and non-polar substances.

Properties

IUPAC Name

1-hexan-2-yloxyhexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-4-6-8-9-11-13-12(3)10-7-5-2/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJORLHBDCNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722391
Record name 1-[(Hexan-2-yl)oxy]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78826-23-0
Record name 1-[(Hexan-2-yl)oxy]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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